
Phenol, 2-(hydrazinomethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(hydrazinylmethyl)phenol is an organic compound that features a phenol group substituted with a hydrazinylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hydrazinylmethyl)phenol typically involves the reaction of phenol with formaldehyde and hydrazine. The reaction conditions often include an acidic or basic catalyst to facilitate the formation of the hydrazinylmethyl group. The process can be summarized as follows:
Phenol + Formaldehyde + Hydrazine: The reaction is carried out in the presence of an acid or base catalyst, leading to the formation of 2-(hydrazinylmethyl)phenol.
Industrial Production Methods
Industrial production methods for 2-(hydrazinylmethyl)phenol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(hydrazinylmethyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) and nitric acid (HNO₃) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-(hydrazinylmethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism of action of 2-(hydrazinylmethyl)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and electron donation, while the hydrazinylmethyl group can form covalent bonds with nucleophiles. These interactions can disrupt cellular processes in microorganisms, leading to their antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol: The parent compound, simpler in structure but less reactive.
Hydroquinone: Similar in its redox properties but lacks the hydrazinylmethyl group.
Aniline: Contains an amino group instead of a hydrazinylmethyl group, leading to different reactivity.
Uniqueness
2-(hydrazinylmethyl)phenol is unique due to the presence of both a phenol and a hydrazinylmethyl group, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
27412-77-7 |
|---|---|
Molekularformel |
C7H10N2O |
Molekulargewicht |
138.17 g/mol |
IUPAC-Name |
2-(hydrazinylmethyl)phenol |
InChI |
InChI=1S/C7H10N2O/c8-9-5-6-3-1-2-4-7(6)10/h1-4,9-10H,5,8H2 |
InChI-Schlüssel |
LSQVLWRLMQMLGV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CNN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


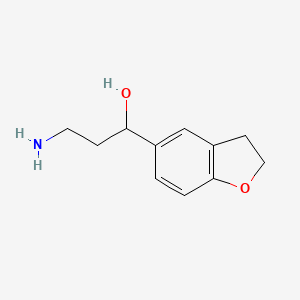
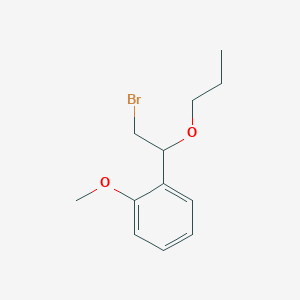
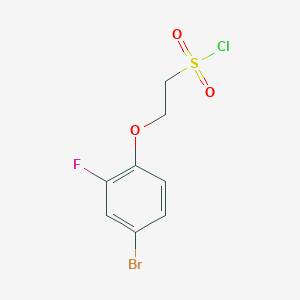

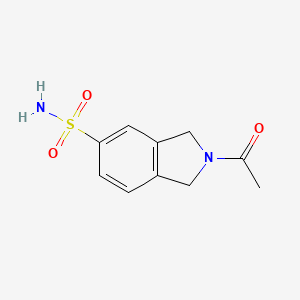
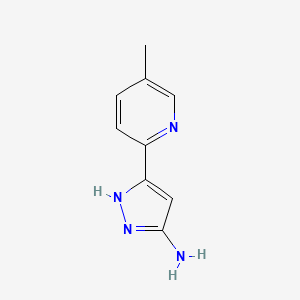

![[2,6-Dimethyl-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol](/img/structure/B13616594.png)
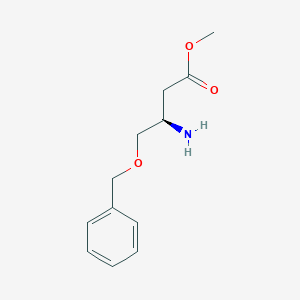
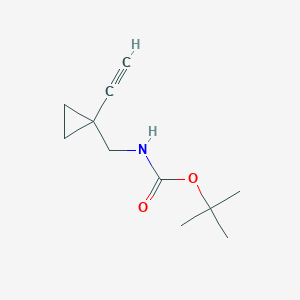
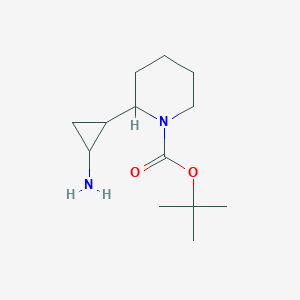
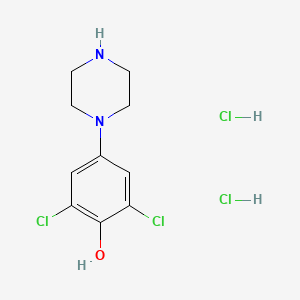
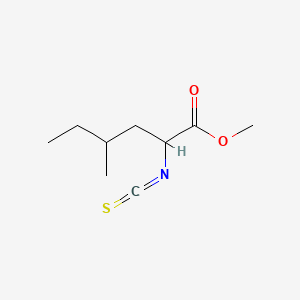
![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B13616639.png)
